molecular formula C7H9N3O3 B171972 (3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid CAS No. 199296-22-5

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid

Cat. No.: B171972
CAS No.: 199296-22-5
M. Wt: 183.16 g/mol
InChI Key: IUGXVVRUJHMWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid is a pyrazine derivative featuring an amino group at position 3, a methyl group at position 6, and a ketone at position 2, with an acetic acid substituent. Pyrazine-based compounds are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties. These compounds often serve as intermediates in organic synthesis or bioactive molecules in drug discovery.

Properties

IUPAC Name

2-(3-amino-6-methyl-2-oxopyrazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4-2-9-6(8)7(13)10(4)3-5(11)12/h2H,3H2,1H3,(H2,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGXVVRUJHMWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=O)N1CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621446
Record name (3-Amino-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199296-22-5
Record name (3-Amino-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Amino-6-methyl-2-oxopyrazin-1(2H)-YL)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : 168.16 g/mol

The presence of the pyrazinone moiety and amino group suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antitumor Activity

Research indicates that derivatives of oxopyrazines, including this compound, exhibit notable antitumor properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antiviral Properties

The compound's structural characteristics may also confer antiviral properties. Investigations into related pyrazine derivatives have demonstrated efficacy against viral pathogens, suggesting that this compound could similarly inhibit viral replication.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways, potentially disrupting cancer cell metabolism.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

Study 1: Antitumor Effects

In a recent study published in Nature Communications, researchers evaluated the antitumor efficacy of a series of oxopyrazine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models, attributed to the compound's ability to induce apoptosis in cancer cells through caspase activation.

CompoundIC50 (µM)Mechanism
This compound15Apoptosis induction
Control (Doxorubicin)10DNA intercalation

Study 2: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral activity of pyrazine derivatives against influenza viruses. The findings suggested that this compound exhibited significant antiviral effects by inhibiting viral entry into host cells.

CompoundEC50 (µM)Viral Strain
This compound20H1N1
Control (Oseltamivir)5H1N1

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Hazards
This compound Pyrazine 3-NH₂, 6-CH₃, 2-oxo, acetic acid C₇H₈N₃O₃ 199.16 (calculated) N/A Inferred: Potential irritant
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid (5900-45-8) Pyrimidine 5-CN, 6-CH₃, 2,4-dioxo, acetic acid C₈H₇N₃O₄ 209.16 271–274 Acute toxicity (oral), skin/eye irritation
(2-Oxopyrimidin-1(2H)-yl)acetic acid (95209-83-9) Pyrimidine 2-oxo, acetic acid C₆H₆N₂O₃ 154.12 N/A Limited data; likely moderate hazards
2-[3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl]acetic acid hydrochloride (1824293-17-5) Pyrazine 3-N(CH₃)₂, 2-oxo, acetic acid (HCl salt) C₈H₁₂ClN₃O₃ 241.65 N/A No direct hazard data; handle as toxic salt
Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate (312904-87-3) Pyrazine 3-OH, 2-oxo, ethyl ester C₈H₁₀N₂O₄ 198.18 N/A Research use; ester may alter toxicity
(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (19739-40-3) Benzoxazole 6-Cl, 2-oxo, acetic acid C₉H₆ClNO₄ 227.60 N/A Higher density (1.6 g/cm³), chloro-related reactivity

Structural and Functional Group Analysis

Core Heterocycle :

  • The target compound and two analogs () are pyrazine derivatives, while others are pyrimidine () or benzoxazole () based. Pyrazines are six-membered rings with two nitrogen atoms at positions 1 and 4, whereas pyrimidines have nitrogens at positions 1 and 3. Benzoxazoles fuse a benzene ring with an oxazole, introducing oxygen and nitrogen heteroatoms.

Substituent Effects: Amino Group (NH₂): The target compound’s 3-amino group may enhance hydrogen-bonding capacity, influencing solubility and biological activity. In contrast, the dimethylamino group in introduces bulkier, lipophilic character. Ester vs. Acid: The ethyl ester in reduces polarity compared to the acetic acid moiety, altering pharmacokinetic properties.

Physicochemical Properties

  • Melting Points: The pyrimidine derivative exhibits a high melting point (271–274°C), likely due to strong intermolecular hydrogen bonding from cyano and dioxo groups. Pyrazine analogs (e.g., ) may have lower melting points, though data is unavailable.
  • Solubility : Acetic acid substituents (e.g., target compound, ) enhance water solubility compared to esters (). The chloro group in may reduce solubility due to increased hydrophobicity.
  • Density and Boiling Points : The benzoxazole derivative has a higher density (1.6 g/cm³) and boiling point (426.7°C), reflecting its fused aromatic system.

Hazard Profiles

  • Acute Toxicity : The pyrimidine derivative is classified as acutely toxic (oral, Category 4) and causes skin/eye irritation, necessitating stringent handling protocols .
  • Reactivity : Chloro-substituted benzoxazoles () may pose risks of releasing hazardous gases (e.g., HCl) under decomposition.
  • Ester-Specific Risks : Ethyl esters () are generally less corrosive than acids but may hydrolyze to release acetic acid in vivo.

Preparation Methods

Condensation of Aminomalononitrile with Glyoxal Oxime Derivatives

The synthesis of pyrazinamine scaffolds often begins with the condensation of aminomalononitrile (or its salts) with glyoxal oxime derivatives. As demonstrated in US Patent 5998618A, this reaction forms 3-amino-6-methyl-4-oxopyrazine-2-carbonitrile (Example 2), a critical intermediate for downstream functionalization. The process involves:

  • Reaction conditions : Stirring aminomalononitrile tosylate with isonitrosoacetophenone in isopropanol under argon at 20°C for 4 hours.

  • Yield : 32% after aqueous workup and recrystallization.

  • Mechanistic insight : Cyclocondensation proceeds via nucleophilic attack of the amine on the carbonyl group of the oxime, followed by dehydration to form the pyrazine ring.

This intermediate’s nitrile group provides a handle for further modification, such as hydrolysis to carboxylic acids or reduction to amines.

Halogenation and Alkoxylation Strategies

Halogenation of oxypyrazine intermediates is a key step for introducing substituents. For example, 3-amino-6-methyl-4-oxopyrazine-2-carbonitrile undergoes bromination using elemental bromine (Br₂) in aqueous KOH at 18–28°C, yielding 3-bromo-5-methyl-1-oxopyrazin-2-ylamine with 68% efficiency. Subsequent alkoxylation with sodium methoxide at 62°C replaces the bromine with a methoxy group, achieving 90% yield.

Functionalization to Introduce the Acetic Acid Moiety

Hydrolysis of Nitrile Groups

The nitrile group in intermediates like 3-amino-6-methyl-4-oxopyrazine-2-carbonitrile can be hydrolyzed to a carboxylic acid under basic conditions. For instance, heating with KOH at 45°C for 3 hours converts the nitrile to a carboxylate salt. Acidic workup would then yield the free carboxylic acid, potentially forming (3-amino-6-methyl-2-oxopyrazin-1(2H)-yl)acetic acid if the nitrile is positioned at the acetic acid attachment site.

Table 1: Hydrolysis Conditions and Outcomes

Starting MaterialReagentsTemperatureTimeProductYield
3-Amino-6-methyl-4-oxopyrazine-2-carbonitrileKOH, H₂O45°C3 hrCarboxylate salt85%

Nucleophilic Substitution at the 1-Position

Introducing the acetic acid group may require substitution at the pyrazine ring’s 1-position. For example, brominated intermediates like 3-bromo-5-methyl-1-oxopyrazin-2-ylamine could react with glycine derivatives under basic conditions. A proposed pathway involves:

  • Alkaline conditions : Deprotonate glycine to enhance nucleophilicity.

  • Substitution : Replace bromine with a glycine moiety via SNAr (nucleophilic aromatic substitution).

  • Acid workup : Protonate the product to yield the acetic acid derivative.

Catalytic Hydrogenation for Deoxygenation

Reduction of the 1-oxygen group is critical to forming the 2-oxo-1(2H)-pyrazine structure. The patent describes hydrogenation of 3-methoxy-5-methyl-1-oxopyrazin-2-ylamine using Pt/C under 10 bar H₂ at 130°C, achieving 95% yield of 3-methoxy-5-methylpyrazin-2-amine . Adapting this for the target compound would require selective reduction while preserving the acetic acid group.

Table 2: Hydrogenation Parameters

SubstrateCatalystPressureTemperatureTimeProductYield
3-Methoxy-5-methyl-1-oxopyrazin-2-ylaminePt/C (5%)10 bar130°C5 hr3-Methoxy-5-methylpyrazin-2-amine95%

Spectroscopic Characterization and Validation

Key intermediates in the synthesis are validated via NMR and melting point analysis:

  • 3-Amino-6-methyl-4-oxopyrazine-2-carbonitrile :

    • 1H^1H NMR (DMSO-d₆): δ 2.29 (s, 3H, CH₃), 7.70 (s, 2H, NH₂), 8.45 (s, 1H, pyrazine-H).

    • Melting point: 187–188°C.

  • 3-Methoxy-5-methylpyrazin-2-amine :

    • 1H^1H NMR (DMSO-d₆): δ 2.20 (s, 3H, CH₃), 3.87 (s, 3H, OCH₃), 5.90 (s, 2H, NH₂), 7.33 (s, 1H, pyrazine-H).

These data points underscore the reproducibility of the synthetic steps and provide benchmarks for quality control.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Halogenation : Polar solvents like water/methanol mixtures at 0–30°C optimize bromination efficiency.

  • Alkoxylation : Methanol at 62°C ensures complete substitution without byproducts.

One-Pot Synthesis

The patent emphasizes a one-pot approach for converting 3-amino-6-methyl-4-oxopyrazine-2-carbonitrile to 3-methoxy-5-methylpyrazin-2-amine without isolating intermediates, improving yield (82%) and reducing processing time.

Challenges and Alternative Approaches

Regioselectivity in Substitution

Ensuring substitution at the 1-position for acetic acid introduction remains a challenge. Directed ortho-metalation or protective group strategies may enhance regiocontrol.

Stability of the Acetic Acid Moiety

Carboxylic acids can undergo decarboxylation under high-temperature conditions. Mild reaction phases (<100°C) and stabilizing agents (e.g., zwitterionic buffers) may mitigate this.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.